![molecular formula C16H16F3N3O3S B186369 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 38025-96-6](/img/structure/B186369.png)
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine, also known as MPTP, is a chemical compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a potent inhibitor of the PKC family of enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine inhibits PKC by binding to its catalytic domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been shown to have various biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been shown to inhibit cell growth and induce apoptosis, while in normal cells, it has been shown to have minimal effects on cell viability. In Alzheimer's disease research, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been used to induce a Parkinson's-like syndrome in animal models, leading to the degeneration of dopaminergic neurons and the development of motor symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine in scientific research is its potent inhibitory effect on PKC, which allows for the study of PKC signaling pathways and their downstream effects. However, one limitation of using 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine in scientific research. One direction is the development of more specific and potent PKC inhibitors that can selectively target individual PKC isoforms. Another direction is the study of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine's effects on other signaling pathways and cellular processes, such as the MAPK/ERK pathway and autophagy. Additionally, the potential therapeutic applications of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Synthesis Methods
The synthesis of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with morpholine to form 2-morpholino-3-nitropyridine. This compound is then reacted with sodium sulfite to form the corresponding sulfonate, which is subsequently reduced with palladium on carbon to yield 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has been used to induce a Parkinson's-like syndrome in animal models to study the disease's pathogenesis and potential treatments.
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-4-13(11-12)21-15-14(5-2-6-20-15)26(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNXOGTISSBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361043 |
Source


|
| Record name | 3-(Morpholine-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38025-96-6 |
Source


|
| Record name | 3-(Morpholine-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

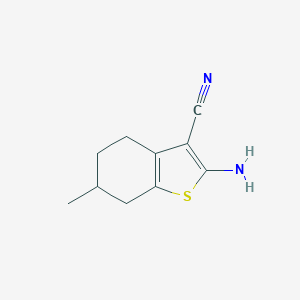
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)


![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
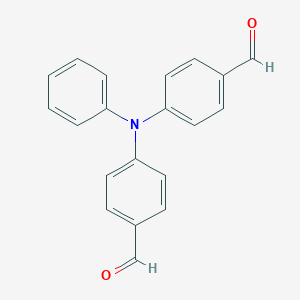
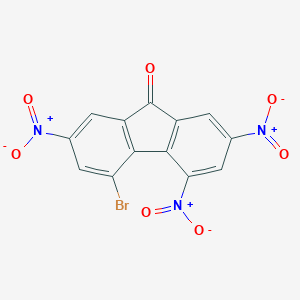
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
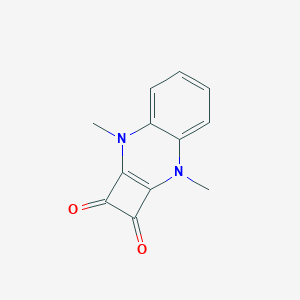
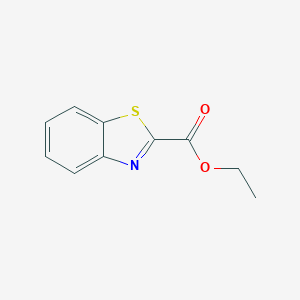
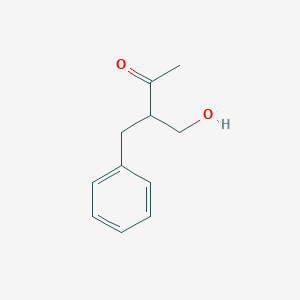
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)